N-isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
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Overview
Description
“N-isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide” is a derivative of coumarin . Coumarin is a two-ring system, consisting of a benzene ring fused with a α-pyrone nucleus . Over the last decades, synthetic and naturally occurring coumarins have received considerable attention from organic and medicinal chemists due to their huge diversity of biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by various spectroscopic techniques such as mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy . In the crystal structure of similar compounds, intermolecular hydrogen bonds lead to the formation of a centrosymmetric dimer of the molecule .
Chemical Reactions Analysis
The reaction of 7-amino-4-methylcoumarin with a number of organic halides has been used to synthesize new coumarin derivatives . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by various techniques. For instance, the product was separated, collected by suction filtration, washed with methanol and light petroleum, and recrystallized from diluted acetic acid or water to give compound in 70% yield .
Scientific Research Applications
Cardioprotective Effects
One significant application of related compounds involves the protection of rat heart tissues from toxicity. A study by Khdhiri Emna et al. (2020) on a molecule similar in structure to N-isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide demonstrated its potential in preventing cardiac remodeling and myocardial infarction in rats. The molecule showed potent inhibition of the angiotensin-converting enzyme (ACE) and significantly reduced cardiac dysfunction markers, indicating its potential as an anticoagulant agent for thrombosis prevention in acute myocardial infarction Khdhiri Emna et al., 2020.
Antimicrobial and Antibacterial Activities
Compounds based on the core structure of this compound have been studied for their antimicrobial properties. For instance, M. Čačić et al. (2009) reported the design and synthesis of thiazolidin-4-ones based on related coumarin structures, which are being screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. This reflects the compound's potential application in developing new antibacterial agents M. Čačić et al., 2009.
Synthesis of Fluorescent Probes
The synthesis of novel amide-containing coumarin fluorescent probes for metal ion recognition is another application area. Chenhao Guo (2013) synthesized two novel amide-containing coumarin fluorescent probes that exhibited selective fluorescence quenching effects to Fe3+ and Cu2+ ions, suggesting their use in metal ion detection Chenhao Guo, 2013.
Antioxidant Activities
New coumarin derivatives have been synthesized and evaluated for their antioxidant activities, highlighting the potential application of this compound analogs in antioxidant research. For example, N. Hamdi et al. (2012) synthesized new coumarin derivatives and screened them for antibacterial and antioxidant activities, demonstrating significant activity against E. coli, S. aureus, and B. subtilis, as well as antioxidant potential N. Hamdi et al., 2012.
Mechanism of Action
Properties
IUPAC Name |
2-(7-methyl-2-oxochromen-4-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9(2)16-14(17)7-11-8-15(18)19-13-6-10(3)4-5-12(11)13/h4-6,8-9H,7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMTUWJMTHEBHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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